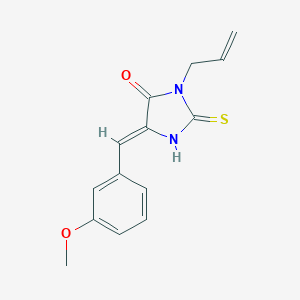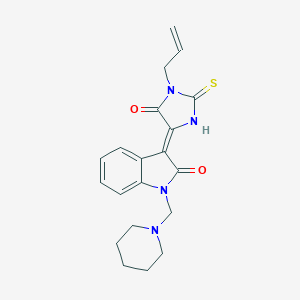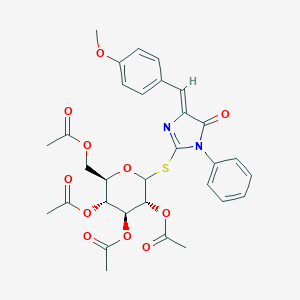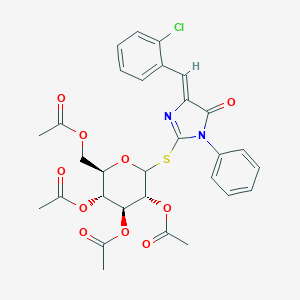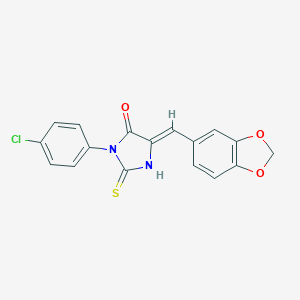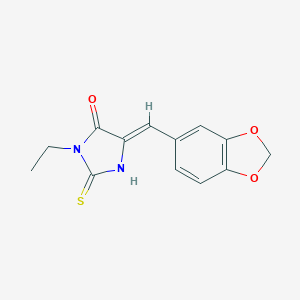
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione, commonly referred to as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AZD is a heterocyclic compound that contains an azocane ring, a pyrrolidine ring, and an iodophenyl group.
Wissenschaftliche Forschungsanwendungen
AZD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AZD has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, AZD has been explored for its potential applications in the development of organic electronic devices and sensors. In catalysis, AZD has been studied for its potential applications in asymmetric synthesis and enantioselective catalysis.
Wirkmechanismus
The mechanism of action of AZD is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. Studies have shown that AZD can bind to and inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the modulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of AZD are diverse and depend on the specific application and dosage used. In cancer research, AZD has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteases and kinases involved in cell survival and proliferation. In infectious disease research, AZD has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In neurological research, AZD has been shown to modulate immune responses and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
AZD has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit certain enzymes or proteins, and its diverse range of potential applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for the research and development of AZD. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, further studies are needed to explore its potential applications in organic electronic devices and sensors. In catalysis, further studies are needed to optimize its use in asymmetric synthesis and enantioselective catalysis. Overall, the potential applications of AZD are vast, and further research is needed to fully understand its potential and limitations.
Synthesemethoden
AZD can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodophenylpyrrolidine-2,5-dione. The resulting compound is then reacted with aziridine to form the final product, 3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione. The synthesis of AZD has been optimized to increase the yield and purity of the final product.
Eigenschaften
Produktname |
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C17H21IN2O2 |
Molekulargewicht |
412.26 g/mol |
IUPAC-Name |
3-(azocan-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)12-15(17(20)22)19-10-4-2-1-3-5-11-19/h6-9,15H,1-5,10-12H2 |
InChI-Schlüssel |
HWGLPTMGGIWZIY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Kanonische SMILES |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)

